Methyl 2-(2-bromophenyl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(2-bromophenyl)-2-methylpropanoate” is a chemical compound with the empirical formula C9H9BrO2 . It is used as a reagent in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine, a degradation product of Asenapine, a combined serotonin (5HT2) and dopamine (D2) receptor antagonist .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. A simple and efficient base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates provides a broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions .Molecular Structure Analysis
The molecular weight of “Methyl 2-(2-bromophenyl)-2-methylpropanoate” is 229.07 . The SMILES string representation of the molecule is COC(=O)Cc1ccccc1Br .Chemical Reactions Analysis
The compound is involved in a base-promoted decarboxylative annulation of ynones, which provides a broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions . This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
“Methyl 2-(2-bromophenyl)-2-methylpropanoate” is a solid compound . It has a molecular weight of 229.07 and a density of 1.4±0.1 g/cm3 . The boiling point is 264.1±15.0 °C at 760 mmHg .Scientific Research Applications
Synthesis of Benzoxepines
Methyl 2-(2-bromophenyl)-2-methylpropanoate: is used in the base-promoted decarboxylative annulation with ynones to synthesize a broad range of benzoxepines . This process is efficient and provides high regioselectivity and good yields under transition-metal-free conditions. Benzoxepines are important compounds in medicinal chemistry due to their biological activity.
Transition-Metal-Free Organic Synthesis
The compound serves as a key reagent in organic synthesis methods that avoid the use of transition metals . This is particularly valuable in the pharmaceutical industry, where the presence of metal contaminants in final products is a concern.
Decarboxylative Annulation Reactions
It is involved in tandem [2+4] annulation and ring-opening decarboxylative reactions, which are useful for constructing complex organic frameworks . These reactions are pivotal in the development of new synthetic methodologies.
Intramolecular Nucleophilic Aromatic Substitution
The compound is used in intramolecular nucleophilic aromatic substitution reactions, which are a cornerstone in the synthesis of various aromatic compounds . This type of reaction is fundamental in the synthesis of many pharmaceuticals and agrochemicals.
Gram-Scale Synthesis
Methyl 2-(2-bromophenyl)-2-methylpropanoate: can be used in gram-scale reactions, indicating its potential for upscaling to industrial production . This is crucial for the transition from laboratory-scale to commercial-scale synthesis.
Further Functionalization of Organic Molecules
The compound has been studied for its role in the further functionalization of organic molecules . This opens up possibilities for the creation of a diverse array of derivatives with potential applications in various fields.
Single-Crystal X-Ray Crystallography
Key intermediates involving Methyl 2-(2-bromophenyl)-2-methylpropanoate have been characterized by single-crystal X-ray crystallography . This aids in understanding the mechanisms of chemical reactions and the structure of complex molecules.
Development of New Synthetic Methodologies
Research involving Methyl 2-(2-bromophenyl)-2-methylpropanoate contributes to the development of new synthetic methodologies . Innovations in this area can lead to more efficient, cost-effective, and environmentally friendly chemical processes.
Safety And Hazards
The safety data sheet for a similar compound, 2-Bromo-2-methylpropane, indicates that it is highly flammable and harmful to aquatic life with long-lasting effects . It is advised to keep away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .
properties
IUPAC Name |
methyl 2-(2-bromophenyl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-6-4-5-7-9(8)12/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYACVTTYKZGWLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-bromophenyl)-2-methylpropanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.